
Aspartic acid, dimethyl ester, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartic acid, dimethyl ester, L- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two ester groups, which replace the carboxyl groups of aspartic acid. The molecular formula of aspartic acid, dimethyl ester, L- is C6H11NO4, and it is commonly used in organic synthesis and various industrial applications .
Preparation Methods
Aspartic acid, dimethyl ester, L- can be synthesized through several methods. One common synthetic route involves the reaction of L-aspartic acid with methanol in the presence of hydrochloric acid. This reaction produces L-aspartic acid dimethyl ester hydrochloride . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which is advantageous due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Aspartic acid, dimethyl ester, L- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aspartic acid, dimethyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for peptides and proteins in biochemical studies.
Medicine: This compound is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of aspartic acid, dimethyl ester, L- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission. The ester groups facilitate its transport and absorption in biological systems .
Comparison with Similar Compounds
Aspartic acid, dimethyl ester, L- can be compared with other similar compounds such as:
Aspartic acid: The parent compound, which lacks the ester groups and has different solubility and reactivity properties.
Dimethyl aspartate: A similar ester derivative but with different stereochemistry.
N-acetyl aspartic acid: Another derivative with an acetyl group instead of ester groups, used in different biochemical applications
Aspartic acid, dimethyl ester, L- is unique due to its specific esterification, which enhances its solubility and reactivity in organic synthesis and industrial applications.
Properties
CAS No. |
688-09-5 |
|---|---|
Molecular Formula |
C8H10F3NO5 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
dimethyl 2-[(2,2,2-trifluoroacetyl)amino]butanedioate |
InChI |
InChI=1S/C8H10F3NO5/c1-16-5(13)3-4(6(14)17-2)12-7(15)8(9,10)11/h4H,3H2,1-2H3,(H,12,15) |
InChI Key |
BMMOKCXZISDJCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





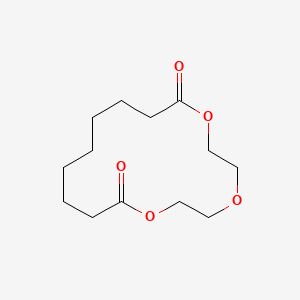

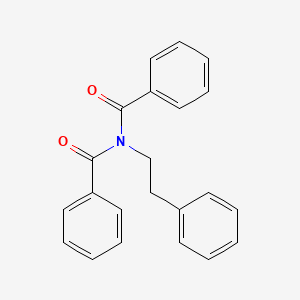
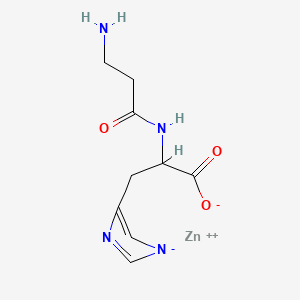
![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
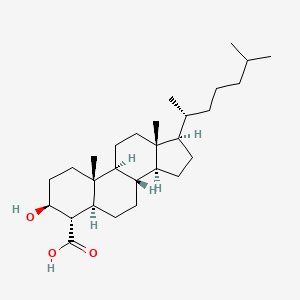

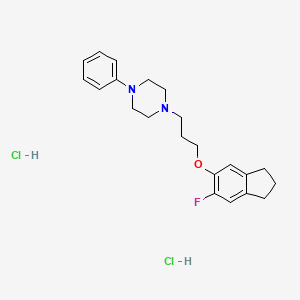
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
